molecular formula C13H10Cl2N2OS B11666315 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11666315
M. Wt: 313.2 g/mol
InChI Key: VBONNHHPHCUKTK-LZYBPNLTSA-N
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Description

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction between thiophene-2-carbohydrazide and 1-(2,4-dichlorophenyl)ethanone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for several hours, followed by cooling to room temperature and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is unique due to its specific structural features, such as the presence of a thiophene ring and a hydrazone linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C13H10Cl2N2OS

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H10Cl2N2OS/c1-8(10-5-4-9(14)7-11(10)15)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+

InChI Key

VBONNHHPHCUKTK-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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